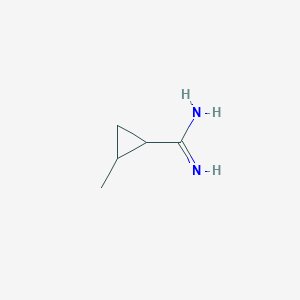

2-Methylcyclopropane-1-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

2-methylcyclopropane-1-carboximidamide |

InChI |

InChI=1S/C5H10N2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H3,6,7) |

InChI Key |

VHHMCFRLHWLFFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylcyclopropane 1 Carboximidamide and Its Analogues

Convergent and Divergent Synthetic Strategies for the 2-Methylcyclopropane Core

The construction of the substituted cyclopropane (B1198618) ring is a critical step that can be approached through various convergent and divergent strategies. These methods primarily involve the formation of the three-membered ring from acyclic precursors.

Carbene and Carbenoid Cyclopropanation Reactions for Methylcyclopropane (B1196493) Formation

A primary and widely utilized method for synthesizing cyclopropanes is the reaction of an alkene with a carbene or a carbenoid. libretexts.orglibretexts.org Carbenes (R₂C:) are neutral, divalent carbon species that readily add across a double bond in a concerted, cheletropic reaction to form a cyclopropane ring. wikipedia.org This process is inherently stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orglibretexts.orgwikipedia.org For instance, the reaction of a carbene with cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane (B1205809) exclusively. libretexts.orglibretexts.org

The generation of the required carbene, such as methylcarbene to produce the methylcyclopropane core, can be achieved from precursors like diazo compounds (e.g., diazoethane) through thermal, photochemical, or metal-catalyzed decomposition. wikipedia.org Transition-metal catalysts, particularly those based on rhodium and copper, are highly effective in mediating these reactions, often proceeding via metal carbene intermediates. nih.govrsc.org These catalysts offer enhanced control over reactivity and selectivity.

Carbenoids, which are metal-complexed reagents that behave like carbenes, are also extensively used. The Simmons-Smith reaction is a classic example, typically employing diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid (ICH₂ZnI) that cyclopropanates alkenes stereospecifically. nih.govlibretexts.org

Table 1: Comparison of Selected Carbene/Carbenoid Cyclopropanation Methods

| Method | Carbene/Carbenoid Source | Typical Catalyst/Reagent | Key Features |

|---|---|---|---|

| Diazo Compound Decomposition | Diazoalkanes (e.g., CH₃CHN₂) | Rh₂(OAc)₄, Cu(acac)₂ | High efficiency; allows for enantioselective versions with chiral ligands. wikipedia.orgnih.gov |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) | Zn-Cu couple, Et₂Zn | Stereospecific; effective for unfunctionalized alkenes. nih.govlibretexts.org |

| Dihalocarbene Addition | Haloforms (e.g., CHBr₃) | Strong base (e.g., KOH) | Forms gem-dihalocyclopropanes which can be further modified. libretexts.orgwikipedia.org |

Intramolecular Cyclization Approaches to Substituted Cyclopropanes

Intramolecular cyclization provides a powerful alternative for constructing the cyclopropane ring. These methods involve generating a carbanion in a molecule that also contains a suitable leaving group, leading to a ring-closing nucleophilic substitution. wikipedia.org A prominent example of this strategy is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.orgrsc.org

In a typical MIRC pathway for forming a substituted cyclopropane, a nucleophile (Michael donor) adds to an electron-deficient alkene (Michael acceptor) that bears a leaving group on the α-carbon. The resulting enolate intermediate then undergoes an intramolecular Sₙ2 reaction, displacing the leaving group to form the cyclopropane ring. nih.govrsc.org This tandem reaction sequence is highly efficient for creating heavily functionalized cyclopropanes. rsc.orggoogle.com For the synthesis of a 2-methylcyclopropane precursor, this could involve the reaction of a Michael acceptor containing a methyl group with a suitable nucleophile. The reaction conditions, such as the choice of base and solvent, can be tuned to control the diastereoselectivity of the final product. rsc.org

Strategic Introduction of the Carboximidamide Moiety

Once the 2-methylcyclopropane core is established, the next critical phase is the installation of the carboximidamide group. This is often accomplished by transforming a more stable precursor functional group, such as a nitrile.

Formation via Nitrile Intermediates

The most common and direct route to a carboximidamide is from the corresponding nitrile (e.g., 2-methylcyclopropane-1-carbonitrile). The classic Pinner reaction provides a well-established method for this transformation. researchgate.net This two-step process begins with the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). This forms an imidate hydrochloride salt (a Pinner salt). researchgate.net Subsequent treatment of this intermediate with ammonia (B1221849) or an amine displaces the alkoxy group to yield the desired amidine (carboximidamide). researchgate.net

Partial hydrolysis of nitriles can also lead to the corresponding primary amide (e.g., 2-methylcyclopropane-1-carboxamide). commonorganicchemistry.comlibretexts.org While harsh acidic or basic conditions tend to hydrolyze the nitrile all the way to the carboxylic acid, milder conditions can sometimes isolate the amide intermediate. commonorganicchemistry.comchemistrysteps.com The amide can then be converted to the imidamide through various methods, such as activation with a dehydrating agent followed by reaction with an amine.

Table 2: Synthesis of Imidamide Functionality from Nitrile Precursors

| Reaction Name | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| Pinner Reaction | R-CN + R'-OH + HCl | Imidate hydrochloride | NH₃ or R''-NH₂ | Carboximidamide researchgate.net |

| Partial Hydrolysis | R-CN + H₂O | Amide | N/A | Primary Amide commonorganicchemistry.comlibretexts.org |

Alternative Synthetic Routes to Imidamide Functionality

Beyond the nitrile-based routes, several other methods exist for synthesizing the imidamide group. These can be advantageous if a nitrile precursor is difficult to access or if alternative starting materials are more readily available.

One approach involves the direct condensation of an amine with an orthoester, such as ethyl orthoformate, which can yield N,N'-disubstituted formamidines. researchgate.net Another method starts from a primary amide. The amide can be converted to an imidoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). This reactive intermediate is then treated with an amine to produce the final amidine. researchgate.net Multicomponent reactions have also emerged as powerful, atom-economical strategies for synthesizing amidines from simple starting materials, sometimes without the need for a metal catalyst. nih.govorganic-chemistry.org

Enantioselective and Diastereoselective Synthesis of 2-Methylcyclopropane-1-carboximidamide Stereoisomers

Controlling the three-dimensional arrangement of the substituents on the cyclopropane ring is crucial, as different stereoisomers can exhibit vastly different biological activities. The synthesis of this compound presents two key stereochemical challenges: the relative orientation of the methyl and carboximidamide groups (cis/trans diastereomers) and the absolute configuration of the chiral centers (enantiomers).

Diastereoselectivity is often controlled during the ring-forming cyclopropanation step. For example, metal-catalyzed reactions of diazo compounds with alkenes often favor the formation of the more thermodynamically stable trans (or E) diastereomer to minimize steric interactions. rsc.org However, the choice of catalyst, ligands, and reaction conditions can be tuned to favor one diastereomer over another. nih.gov Similarly, in MIRC reactions, the stereochemical outcome is influenced by the geometry of the enolate intermediate during the ring-closing step. rsc.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved by using chiral catalysts or auxiliaries during the key bond-forming steps. In the context of cyclopropanation, chiral ligands coordinated to rhodium or copper catalysts can induce high levels of enantioselectivity in the reaction between a diazo compound and an alkene. wikipedia.orgrsc.org

Biocatalysis, using engineered enzymes, has also emerged as a powerful tool for stereodivergent synthesis. rochester.edu Engineered variants of proteins like myoglobin (B1173299) can catalyze intramolecular cyclopropanation reactions to produce different stereoisomers with very high enantiomeric excess. rochester.edu Furthermore, enantioselective MIRC reactions, employing chiral organocatalysts such as prolinol derivatives, can generate chiral cyclopropanes with excellent enantioselectivity. rsc.orgresearchgate.netrsc.org These methods provide access to specific stereoisomers of the 2-methylcyclopropane core, which can then be carried forward to the final target molecule.

Asymmetric Cyclopropanation Techniques for Stereocontrol

The synthesis of specific stereoisomers of this compound and its analogues relies heavily on asymmetric cyclopropanation, a process that establishes the three-membered ring with a high degree of stereocontrol. The inherent strain and defined conformational rigidity of the cyclopropane ring make it a valuable motif in bioactive compounds, necessitating precise control over its stereochemistry. wiley-vch.de Methodologies for achieving this control are diverse, generally falling into substrate-controlled, reagent-controlled, or catalyst-controlled strategies.

One widely developed approach involves the cyclopropanation of chiral, acyclic allylic alcohols using a Simmons-Smith type reaction. wiley-vch.de In this substrate-controlled method, the hydroxyl group of the chiral substrate directs the cyclopropanating agent (e.g., from a zinc carbenoid) to a specific face of the double bond through chelation, thereby controlling the diastereoselectivity of the ring formation. wiley-vch.de

Biocatalytic methods have also emerged as a powerful tool for asymmetric cyclopropanation. nih.gov Engineered enzymes, such as those derived from 4-oxalocrotonate tautomerase (4-OT), can catalyze the enantioselective synthesis of various cyclopropanes. nih.govresearchgate.net These enzymatic processes can promote the formation of two new carbon-carbon bonds with excellent stereocontrol over multiple stereocenters, achieving high diastereomeric and enantiomeric purity. nih.govresearchgate.net

Metal-catalyzed cyclopropanation is another cornerstone of stereocontrolled synthesis. Catalysts based on cobalt, rhodium, or copper are frequently employed. organic-chemistry.orgresearchgate.net For instance, cobalt(II) complexes with specifically designed chiral ligands have proven effective in catalyzing the asymmetric cyclopropanation of a wide range of olefins with diazoacetates, yielding cyclopropane products with high yields and excellent diastereo- and enantioselectivity. organic-chemistry.orgnih.gov

Chiral Auxiliary and Catalyst-Controlled Synthetic Methodologies

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and recycled. wikipedia.orgsigmaaldrich.com This strategy has been effectively applied to the synthesis of chiral cyclopropanes.

A novel approach combines a chiral auxiliary with a substrate-directable reaction in a multi-step sequence. lookchem.comnih.govrsc.org This protocol can involve an initial stereoselective aldol (B89426) reaction between an α,β-unsaturated aldehyde and a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyloxazolidin-2-one. lookchem.comrsc.org This step creates a temporary stereocenter (a β-hydroxyl group) in the resulting syn-aldol product with high diastereomeric excess (de). rsc.org This newly formed stereocenter then directs a subsequent cyclopropanation of the adjacent double bond. Finally, a retro-aldol cleavage removes the chiral auxiliary and reveals the final enantiopure cyclopropane carboxaldehyde, effectively transferring the chirality from the auxiliary to the product. lookchem.comnih.govrsc.org

Catalyst-Controlled Synthesis: Catalyst-controlled methodologies offer a more atom-economical approach to asymmetric synthesis. In this strategy, a small amount of a chiral catalyst generates a large quantity of a chiral product. Chiral cobalt(II)-based catalysts are particularly effective for the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate. organic-chemistry.orgnih.gov These reactions produce enantioenriched cyclopropane succinimidyl esters, which are versatile building blocks for optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org The choice of the chiral porphyrin-like ligand (P1 or P2) complexed with the cobalt center is crucial for achieving high selectivity. organic-chemistry.org The resulting cyclopropane esters can then be converted to a wide range of amides without loss of stereochemical integrity. organic-chemistry.org

| Catalyst | Typical Substrate | Key Feature | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Engineered 4-Oxalocrotonate Tautomerase (4-OT) | α,β-Unsaturated Aldehydes | Cofactor-independent biocatalysis | High diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1) | nih.govresearchgate.net |

| [Co(P1)] Complex | Styrene, various olefins | Metal-catalyzed cyclopropanation with succinimidyl diazoacetate | High yield, excellent diastereo- and enantioselectivity | organic-chemistry.orgnih.gov |

| Zinc Carbenoid with Chiral Allylic Alcohol | (E)- or (Z)-Disubstituted Olefins | Substrate-directed via chelation with hydroxyl group | High syn-selectivity, especially with (Z)-olefins | wiley-vch.de |

Synthesis of Key Derivatives and Structural Analogues of this compound

N'-Hydroxylated Carboximidamide Derivatives (e.g., N'-hydroxy-2-methylcyclopropane-1-carboximidamide)

The synthesis of N'-hydroxylated carboximidamide derivatives is a key transformation for creating analogues with potentially different biological activities. The preparation of N'-hydroxy-2-methylcyclopropane-1-carboximidamide typically involves the reaction of a suitable precursor with a hydroxylamine (B1172632) source. One common route starts from 2-methylcyclopropanecarboxylic acid, which is reacted with hydroxylamine in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to directly form the N'-hydroxycarboximidamide group.

Alternatively, a two-step process can be employed. First, the corresponding carboximidamide (this compound) is synthesized. This intermediate is then reacted with nitrosating agents under controlled pH and temperature conditions to introduce the N'-hydroxy functionality. The validation of the final product structure relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) for structural analysis, Fourier-Transform Infrared Spectroscopy (FT-IR) for identifying functional groups, and High-Resolution Mass Spectrometry (HRMS) for confirming the molecular formula.

Carboxamide and Carboxylic Acid Precursors (e.g., 2-methylcyclopropane-1-carboxamide, 1-methylcyclopropanecarboxylic acid)

The carboxamide and carboxylic acid derivatives are fundamental precursors for the synthesis of this compound and its analogues.

1-Methylcyclopropanecarboxylic Acid: This important intermediate can be prepared through several routes. google.com One patented method uses methacrylic acid (or its ester or amide derivatives) as a starting material. google.com The process involves a cyclopropylation reaction with a trihalide in an alkaline solution to form a 2,2-gem-dihalide intermediate. This intermediate then undergoes a dehalogenation reaction with metallic sodium, followed by acidification to yield 1-methylcyclopropanecarboxylic acid with high purity (>95%). google.com Another pathway involves the basic hydrolysis of 1-methylcyclopropylnitrile or 1-methylcyclopropylamide, followed by acidification. google.com More classical approaches to similar structures, like the parent cyclopropanecarboxylic acid, have utilized the hydrolysis of cyclopropyl cyanide or malonic ester synthesis pathways. orgsyn.orgyoutube.com

2-Methylcyclopropane-1-carboxamide: The carboxamide is typically synthesized from the corresponding carboxylic acid. A general and widely applicable method involves an acid-amine coupling reaction. nih.gov 1-Methylcyclopropane carboxylic acid is first activated, often by converting it to an acid chloride, and then reacted with ammonia or an ammonia equivalent. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine source in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.gov

| Compound | Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| 1-Methylcyclopropanecarboxylic Acid | Cyclopropylation, dehalogenation, and hydrolysis | Methacrylic acid, trihalide, NaOH, Na, HCl | google.com |

| 1-Methylcyclopropanecarboxylic Acid | Hydrolysis of nitrile/amide | 1-Methylcyclopropylnitrile, NaOH, HCl | google.com |

| 2-Methylcyclopropane-1-carboxamide | Amide coupling from carboxylic acid | 1-Methylcyclopropanecarboxylic acid, HATU, DIPEA, Amine source | nih.gov |

Variations on the Cyclopropane Substitution Pattern

Creating structural analogues by modifying the substitution pattern on the cyclopropane ring is crucial for exploring structure-activity relationships. A variety of synthetic strategies allow for the introduction of different functional groups at various positions.

One approach is to vary the starting olefin in the cyclopropanation reaction. For example, using substituted benzaldehydes and malonic acid, one can synthesize 2-phenylcyclopropane-1-carboxylic acid. nih.gov This acid can then be converted to a series of amide derivatives, demonstrating the replacement of the methyl group with an aryl substituent. nih.gov

A more versatile and divergent strategy utilizes a bifunctional cyclopropane precursor, such as (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate. nih.gov This scaffold can be prepared on a large scale via a cobalt-catalyzed cyclopropanation. nih.gov The ester and phenylsulfanyl groups offer orthogonal handles for derivatization. The ester can be hydrolyzed, reduced, or converted to amides. The sulfide (B99878) can be oxidized to a sulfoxide, which then enables a sulfoxide-magnesium exchange to form a cyclopropyl Grignard reagent. This powerful intermediate can be trapped with various electrophiles or used in palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents directly onto the cyclopropane ring. nih.gov

Broader synthetic methods like the Michael Initiated Ring Closure (MIRC) provide efficient routes to highly substituted tetracyanocyclopropanes from benzylidenemalononitriles, showcasing the construction of complex substitution patterns. researchgate.net These diverse synthetic tools enable the creation of extensive libraries of cyclopropane analogues for further investigation. nih.gov

Mechanistic Investigations and Chemical Reactivity of 2 Methylcyclopropane 1 Carboximidamide

Reactivity Profile Attributed to the Strained Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain, estimated to be around 115 kJ/mol, due to the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ bond angle (109.5°). This inherent strain makes the ring susceptible to cleavage under various conditions, defining a major aspect of its chemical behavior. The presence of a methyl group and a carboximidamide group on the ring further influences its reactivity.

Ring-Opening Reactions and Transformation Pathways

The high ring strain energy of cyclopropanes makes them prone to ring-opening reactions, which can be initiated by thermal, photochemical, or chemical means, including transition metal catalysis. wikipedia.orgresearchgate.net These reactions lead to the formation of more stable, acyclic products. The regioselectivity of the ring opening in substituted cyclopropanes like 2-methylcyclopropane-1-carboximidamide is influenced by the electronic nature of the substituents.

Cyclopropanes bearing both an electron-donating group (donor) and an electron-accepting group (acceptor) are particularly reactive. researchgate.netmdpi.com The carboximidamide group can be considered an electron-withdrawing group, which polarizes the adjacent C-C bond of the cyclopropane ring, making it more susceptible to nucleophilic attack. researchgate.netnih.gov This polarization facilitates regioselective ring cleavage.

Ring-opening can proceed through different mechanistic pathways:

Ionic Pathways: In the presence of electrophiles or nucleophiles, the cyclopropane ring can undergo heterolytic cleavage. Lewis or Brønsted acids can activate the ring, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile. mdpi.com Conversely, strong nucleophiles can attack one of the electrophilic carbon atoms of the cyclopropane ring, inducing ring opening in an SN2-like manner. nih.govnih.gov

Radical Pathways: The cyclopropane ring can also be opened via radical intermediates. beilstein-journals.orgnih.govnih.gov This can be initiated by radical species, often involving oxidative processes. For instance, the addition of a radical to a substituent on the cyclopropane ring can lead to a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov

The table below summarizes potential ring-opening pathways for cyclopropane derivatives under different conditions.

| Initiator | Intermediate | Typical Reaction Type | Potential Product Type |

| Lewis/Brønsted Acid | Carbocation | Electrophilic Addition | Acyclic functionalized compounds |

| Nucleophile | Carbanion (in some cases) | Nucleophilic Addition | Acyclic functionalized compounds |

| Radical Species | Radical | Radical Addition/Rearrangement | Acyclic and cyclic compounds |

| Transition Metal | Metallacyclobutane | Oxidative Addition | Varies (e.g., cyclopentenes) |

Reactions at the Methyl Substituent and Cyclopropane Hydrogens

While ring-opening reactions are dominant, the C-H bonds of the methyl group and the cyclopropane ring itself can also participate in chemical transformations. Activation of these C-H bonds typically requires more forcing conditions or specific catalytic systems.

Transition metal-mediated C-H activation is a powerful tool for the functionalization of otherwise inert C-H bonds. acs.orgnih.gov Palladium(II) catalysts, for example, have been shown to effect enantioselective C-H activation of cyclopropanes. nih.gov However, direct C-H activation of a terminal methyl group on a cyclopropane ring by bare metal(I) cations in the gas phase has been observed to be unfavorable. fu-berlin.de

Radical reactions can also occur at these positions. For instance, hydrogen abstraction by a radical species can generate a cyclopropyl (B3062369) or cyclopropylmethyl radical. The cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical, which can be used as a radical "clock" to probe reaction mechanisms. psu.edu The table below outlines some reported radical reactions involving cyclopropane derivatives.

| Radical Initiator | Substrate Type | Primary Radical Intermediate | Observed Outcome |

| tert-Butoxy radical | Methylenecyclopropanes | Cyclopropyl-substituted carbon radical | Ring-opening and cyclization |

| Acyl radical | Methylenecyclopropanes | Benzyl radical intermediate | Ring-opening and cyclization |

| Phenylselenyl radical | Methylenecyclopropanes | Radical intermediate via ring-opening | Intramolecular insertion and elimination |

Reactivity of the Carboximidamide Functional Group

The carboximidamide functional group, also known as an amidine, is a nitrogen analog of a carboxylic acid and possesses a rich and varied reactivity due to the presence of both nucleophilic and electrophilic centers.

Nucleophilic and Electrophilic Transformations

The carboximidamide moiety contains a carbon-nitrogen double bond (C=N) and a single-bonded nitrogen atom. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic and can be protonated or alkylated. The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles.

The direct conversion of a carboxylic acid to an amide is challenging because amines are basic and tend to deprotonate the carboxylic acid. libretexts.org However, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation by activating the carboxylic acid. libretexts.org While not a direct reaction of the carboximidamide, this highlights the general principles of reactivity around related functional groups.

Nucleophilic acyl substitution is a key reaction type for carboxylic acid derivatives. youtube.comyoutube.com In a similar vein, carboximidamides can undergo analogous reactions, although their reactivity is influenced by the specific reaction conditions and the nature of the nucleophile and electrophile.

Tautomeric Equilibria and Their Influence on Reactivity

Carboximidamides can exist in different tautomeric forms due to the migration of a proton. wikipedia.orglibretexts.org This is analogous to the well-known keto-enol tautomerism in carbonyl compounds and the amide-imidic acid tautomerism in amides. youtube.comyoutube.com

The equilibrium between the different tautomers can be influenced by factors such as the solvent, pH, and the nature of the substituents. nih.gov The presence of different tautomers can significantly affect the reactivity of the carboximidamide group. For example, one tautomer may be more nucleophilic or a better ligand for a metal catalyst than another. In enzymatic and photochemical reactions within proteins, amide-imide tautomerization of glutamine has been shown to play a critical role. rsc.org

Catalytic Transformations Involving this compound

The unique structural features of this compound make it an interesting substrate for catalytic transformations. Transition metals are known to activate cyclopropanes, often leading to the formation of a metallacyclobutane intermediate through oxidative addition. wikipedia.org This intermediate can then undergo various reactions, such as migratory insertion and reductive elimination, to form new products.

Rhodium and palladium complexes are commonly used catalysts for reactions involving cyclopropanes. acs.org For instance, rhodium-catalyzed C-C bond activation of spiropentanes leads to cyclopentenones. wikipedia.org Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles have also been reported. rsc.org

Furthermore, the carboximidamide group can act as a directing group in C-H activation reactions or as a ligand for a metal catalyst, potentially influencing the regio- and stereoselectivity of the transformation. Cobalt(II)-catalyzed asymmetric cyclopropanation has been used to synthesize chiral cyclopropyl carboxamides, demonstrating the utility of catalysis in generating functionalized cyclopropane derivatives. organic-chemistry.org

The table below provides examples of metal-catalyzed reactions involving cyclopropane derivatives.

| Metal Catalyst | Substrate | Reaction Type | Product |

| Rhodium(II) | Diazo compound and alkene | Cyclopropanation | Cyclopropane |

| Palladium(0) | Vinylcyclopropane | Ring-opening/Cycloaddition | Indolizine derivatives |

| Gold(I) | 2-(1-alkynyl-cyclopropyl)pyridine | Ring-opening/Cycloisomerization | Indolizines |

| Zirconium(IV) | Cyclopropyl aryl ketone | Ring-opening | Dihydro-2H-pyrrole |

| Samarium(II) iodide | Alkyl cyclopropyl ketone | [3+2] Cycloaddition | sp³-rich products |

Transition Metal-Catalyzed Reactions

There is no specific research data available in peer-reviewed journals detailing the transition metal-catalyzed reactions of this compound. General studies on other cyclopropane-containing molecules have shown that transition metals can catalyze a variety of transformations, often involving the cleavage of the strained cyclopropane ring. However, the influence of the carboximidamide and methyl functional groups on the reactivity of this specific molecule remains unelucidated. Without experimental data, any discussion of potential catalytic cycles, ligand effects, or product distributions would be purely speculative.

Organocatalytic Approaches

Similarly, the application of organocatalysis to this compound has not been reported in the scientific literature. Organocatalysis has emerged as a powerful tool for activating and functionalizing various organic molecules, including some cyclopropane derivatives. Investigations into how chiral organocatalysts might interact with this compound to achieve asymmetric transformations have not been undertaken.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms relies heavily on empirical data obtained from kinetic and spectroscopic studies. For this compound, there is a notable absence of such data in the public domain. No studies have been published that report on the rate laws, activation parameters, or the identification of reaction intermediates through spectroscopic techniques like NMR, IR, or mass spectrometry for reactions involving this compound. This lack of fundamental data prevents a scientifically rigorous discussion of its reaction mechanisms.

Stereochemical Aspects and Chiral Recognition of 2 Methylcyclopropane 1 Carboximidamide

Configurational Isomerism of the Cyclopropane (B1198618) Ring (e.g., cis/trans isomers)

The presence of two substituents on the cyclopropane ring—a methyl group at position 2 and a carboximidamide group at position 1—results in configurational isomerism. libretexts.orglibretexts.org This type of isomerism, also known as geometric isomerism, arises because the rotation around the carbon-carbon bonds within the ring is severely restricted. libretexts.org Consequently, the substituents can be located on the same side of the ring plane (cis isomer) or on opposite sides (trans isomer). vaia.com

Both the cis and trans isomers are chiral, as neither has a plane of symmetry. Therefore, each exists as a pair of non-superimposable mirror images called enantiomers. This leads to a total of four possible stereoisomers for 2-Methylcyclopropane-1-carboximidamide.

| Isomer Type | Stereochemical Configuration | Description |

|---|---|---|

| cis | (1R,2S)-2-Methylcyclopropane-1-carboximidamide | Methyl and carboximidamide groups are on the same side of the ring. This is one of the two cis enantiomers. |

| (1S,2R)-2-Methylcyclopropane-1-carboximidamide | Methyl and carboximidamide groups are on the same side of the ring. This is the mirror image of the (1R,2S) isomer. | |

| trans | (1R,2R)-2-Methylcyclopropane-1-carboximidamide | Methyl and carboximidamide groups are on opposite sides of the ring. This is one of the two trans enantiomers. |

| (1S,2S)-2-Methylcyclopropane-1-carboximidamide | Methyl and carboximidamide groups are on opposite sides of the ring. This is the mirror image of the (1R,2R) isomer. |

Conformational Analysis of the Carboximidamide Group

While the cyclopropane ring itself is rigid, the single bond connecting it to the carboximidamide group allows for rotation. youtube.com Conformational analysis of this part of the molecule involves studying the different spatial arrangements, or conformations, that arise from this rotation and their relative stabilities. libretexts.org The stability of these conformers is influenced by factors such as steric hindrance and electronic interactions between the carboximidamide group and the cyclopropane ring. chemistrysteps.com

The planarity of the carboximidamide group (C(=NH)NH2) means that rotation around the C1-C(N) bond can lead to different orientations relative to the ring. The primary conformations of interest are those where the substituents on the carboximidamide group are either positioned towards or away from the methyl group on the cyclopropane ring. Computational studies on related molecules, such as those with carboxamide groups, indicate that conformers are often stabilized by a combination of electrostatic and charge transfer interactions. nih.gov The most stable conformation will seek to minimize steric repulsion between the carboximidamide's amino groups and the adjacent methyl group and hydrogen atom on the cyclopropane ring. libretexts.org

Chiral Resolution and Separation Methodologies for Enantiomeric Forms

Since this compound exists as pairs of enantiomers for both its cis and trans forms, separating these enantiomers is crucial for studying their individual properties. researchgate.net This process is known as chiral resolution. wikipedia.org Several methodologies can be employed to achieve this separation.

One of the most common classical methods involves the use of a chiral resolving agent. wikipedia.org The racemic mixture of the carboximidamide, which is basic, can be reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the carboximidamide.

Another powerful technique is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. mdpi.com This method has been successfully applied to resolve the enantiomers of various trans-1,2-disubstituted cyclopropane derivatives. nih.gov

| Methodology | Principle | Application Notes |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic carboximidamide with a single enantiomer of a chiral acid to form diastereomeric salts, which are then separated by crystallization. wikipedia.org | Effectiveness depends on the difference in solubility between the diastereomeric salts. Requires a suitable chiral resolving agent. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation as they pass through the chromatography column. nih.gov | Highly effective for both analytical and preparative scale separations. Success depends on the selection of the appropriate chiral column and mobile phase. |

| Enzymatic Resolution | Use of an enzyme that selectively catalyzes a reaction with only one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product. | Offers high enantioselectivity. Lipases have been used for the asymmetric hydrolysis of related cyclopropane esters. researchgate.net |

Impact of Stereochemistry on Reaction Pathways and Selectivity in Chemical Synthesis

The specific stereochemistry of this compound isomers profoundly influences their reactivity and the outcome of chemical reactions. oup.comnih.gov The fixed spatial arrangement of the methyl and carboximidamide groups in cis and trans isomers dictates the accessibility of reagents to the reactive centers of the molecule, leading to stereoselective or stereospecific transformations. oup.com

For instance, in reactions involving the cyclopropane ring, such as ring-opening, the stereochemical relationship between the substituents can direct the regioselectivity and stereochemistry of the product. capes.gov.brhuji.ac.il The transition state energies for different reaction pathways can vary significantly between the cis and trans isomers due to different steric and electronic environments, leading to the formation of different products. nih.gov

Furthermore, the chirality of the molecule is a critical factor in enantioselective synthesis, where the goal is to produce a specific enantiomer of a target molecule. researchgate.netrsc.org Using a single, pure enantiomer of this compound as a starting material can allow for the synthesis of complex chiral molecules with a high degree of stereocontrol. nih.gov The inherent chirality of the starting material guides the stereochemical course of the reaction, a fundamental principle in modern asymmetric synthesis. researchgate.net The stereochemistry of the starting material can be critical in determining the final configuration of new stereocenters formed during a reaction. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methylcyclopropane-1-carboximidamide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict the energetics of the molecule with high accuracy. aps.orgunipd.it These calculations are typically performed using a basis set such as 6-311G+(d,p) to provide a good balance between computational cost and accuracy. nih.govmdpi.com

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Following optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared spectrum. These calculated frequencies can be compared with experimental data to validate the computational model.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or Degrees) |

|---|---|---|

| Bond Length | C1-C2 (ring) | 1.510 |

| Bond Length | C1-C3 (ring) | 1.512 |

| Bond Length | C2-C3 (ring) | 1.535 |

| Bond Length | C1-C(imidamide) | 1.485 |

| Bond Length | C(imidamide)=N | 1.280 |

| Bond Length | C(imidamide)-NH2 | 1.355 |

| Bond Angle | C2-C1-C3 | 60.1 |

| Bond Angle | C(ring)-C(imidamide)=N | 121.5 |

Note: These are hypothetical values representative of what would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. pku.edu.cn For this compound, the HOMO is likely localized on the imidamide group, specifically the nitrogen atoms, while the LUMO may be associated with the π* orbital of the C=N bond.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Associated with the lone pairs of the nitrogen atoms. |

| LUMO | 1.5 | Associated with the π* anti-bonding orbital of the C=N double bond. |

Note: These are hypothetical values representative of typical FMO calculations.

Mechanistic Insights from Transition State Theory and Reaction Path Analysis

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgyoutube.com By calculating the energy of the transition state, the energy barrier for a reaction can be determined. For reactions involving this compound, such as hydrolysis or rearrangement, computational methods can be used to locate the transition state structure and calculate its energy. nih.gov Reaction path analysis, following the intrinsic reaction coordinate (IRC), can then be used to confirm that the identified transition state connects the reactants and products. This approach has been used to study the ring-opening reactions of other cyclopropane (B1198618) derivatives. researchgate.net

Conformational Landscape and Molecular Dynamics Simulations

The presence of the methyl group and the carboximidamide substituent on the cyclopropane ring leads to the possibility of different spatial arrangements, or conformations. chemistrysteps.comutdallas.edu Conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles to identify the most stable conformers. Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. youtube.commdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent. nih.goved.ac.uk

Development and Application of Force Fields for Cyclopropyl (B3062369) Imidamides

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.gov For a specific class of molecules like cyclopropyl imidamides, existing general-purpose force fields may not be sufficiently accurate. Therefore, the development of a specific force field may be necessary. This involves parameterizing the force field by fitting it to high-level quantum chemical calculations or experimental data for a set of small molecules representative of the chemical functionalities present in this compound. Once developed, this specialized force field can be used in MD simulations to study larger systems or longer timescales with greater accuracy.

Strategic Applications As a Synthetic Intermediate and Building Block

Incorporation of the Cyclopropyl (B3062369) Imidamide Motif into Complex Organic Molecular Architectures

The 2-methylcyclopropane-1-carboximidamide moiety serves as a valuable building block for introducing the unique steric and electronic properties of the cyclopropyl group into larger, more complex organic molecules. The cyclopropane (B1198618) ring, with its inherent strain and high p-character of its C-C bonds, can significantly influence the conformation and reactivity of the parent molecule. acs.orgnih.gov This rigid three-membered ring system can act as a conformational constraint, locking portions of a molecule into a specific orientation, which can be crucial for binding to biological targets. researchgate.net

The incorporation of this motif can be achieved through various synthetic transformations targeting the carboximidamide functional group. For instance, the imidamide can undergo reactions with bifunctional reagents to form larger ring systems or be coupled with other molecular fragments to build intricate carbon skeletons. The presence of the methyl group on the cyclopropane ring provides an additional point of stereochemical complexity, allowing for the synthesis of specific diastereomers of the final complex molecule.

While direct examples of the incorporation of this compound into complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the strategic use of similar cyclopropyl-containing building blocks is well-established in medicinal chemistry. acs.orgresearchgate.net These fragments are often employed to enhance metabolic stability, improve membrane permeability, and increase the potency of drug candidates. nih.gov

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comnih.govthieme-connect.de The this compound molecule is a promising precursor for the synthesis of a variety of such heterocyclic systems. The carboximidamide functionality, with its nucleophilic nitrogen atoms and electrophilic carbon, is predisposed to participate in cyclization reactions.

For example, condensation reactions of the imidamide with diketones, ketoesters, or other electrophilic partners can lead to the formation of five- or six-membered nitrogen-containing rings, such as imidazoles, pyrimidines, or triazines, bearing a 2-methylcyclopropyl substituent. The strained nature of the cyclopropane ring can also be exploited in ring-opening and rearrangement reactions to generate novel heterocyclic frameworks. While specific examples detailing the cyclization of this compound are not readily found, the general reactivity of imines and related compounds as key intermediates in the synthesis of nitrogen heterocycles is a well-established principle in organic synthesis. researchgate.net

The resulting 2-methylcyclopropyl-substituted heterocycles would be of significant interest for exploring new areas of chemical space in drug discovery and materials science, as the cyclopropyl group can impart unique physicochemical properties to the heterocyclic core. researchgate.net

Role in Fragment-Based Chemical Library Generation (excluding biological activity)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. The cyclopropyl motif is a desirable feature in fragment libraries due to its three-dimensional character and its ability to explore novel chemical space compared to more traditional aromatic and aliphatic fragments. nih.gov

This compound, with a molecular weight of 98.14 g/mol , fits well within the typical size and complexity guidelines for a fragment library. Its structure combines a rigid cyclopropyl core with a polar imidamide group capable of forming multiple hydrogen bonds. This combination of features makes it an attractive starting point for the generation of a diverse library of related fragments.

Derivatization of the imidamide functionality can provide a range of analogues with varying properties, such as lipophilicity and hydrogen bonding potential. The stereochemistry of the 2-methylcyclopropyl group can also be varied to introduce further diversity. The inclusion of such fragments in a screening library increases the probability of identifying novel binding interactions with protein targets, providing valuable starting points for the development of new therapeutic agents.

Below is a table showcasing the physicochemical properties of this compound, highlighting its suitability as a fragment for library generation.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.14 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Predicted) | -0.1 |

| Topological Polar Surface Area | 41.5 Ų |

Data is estimated based on the structure of the compound.

Contribution to Novel Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. They are small molecules designed to interact with a specific protein or other biomolecule in a well-defined manner. The design of effective chemical probes often requires the incorporation of unique structural motifs that can confer high affinity and selectivity for the target of interest.

The 2-methylcyclopropyl group present in this compound can serve as a valuable "warhead" or recognition element in the design of novel chemical probes. Its rigid structure and specific electronic properties can lead to favorable interactions within a protein binding site. ljmu.ac.uk Furthermore, the carboximidamide group provides a convenient handle for attaching reporter groups, such as fluorescent dyes or affinity tags, which are necessary for visualizing and isolating the target of the chemical probe.

While no specific chemical probes derived from this compound have been reported, the principles of chemical probe design suggest its potential utility in this area. By systematically modifying the structure of this building block and attaching appropriate functional groups, it is conceivable that potent and selective chemical probes for a variety of biological targets could be developed.

Structure Reactivity and Structure Property Relationship Studies of 2 Methylcyclopropane 1 Carboximidamide Derivatives

Influence of Systematic Structural Modifications on Chemical Reactivity Profiles

Systematic structural modifications of 2-Methylcyclopropane-1-carboximidamide derivatives can profoundly influence their chemical reactivity, particularly concerning the stability of the cyclopropane (B1198618) ring and the reactivity of the carboximidamide group. The inherent ring strain of the cyclopropane moiety, estimated to be around 27 kcal/mol, makes it susceptible to ring-opening reactions under various conditions, including electrophilic attack.

The nature and position of substituents on the cyclopropane ring can either enhance or diminish its stability. Electron-withdrawing groups (EWGs) can polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack, which can lead to ring opening. Conversely, electron-donating groups (EDGs) can stabilize the ring by donating electron density.

The reactivity of the carboximidamide group is also sensitive to electronic effects. Substituents on the nitrogen atoms or the cyclopropane ring can alter the basicity and nucleophilicity of the carboximidamide functional group. For instance, attaching an EWG to the nitrogen would decrease its basicity, affecting its interaction with biological targets or its role in chemical reactions.

To illustrate these principles, consider the hypothetical relative rates of a representative ring-opening reaction for a series of this compound derivatives with varying substituents at the C3 position of the cyclopropane ring.

| Substituent (at C3) | Electronic Effect | Hypothetical Relative Rate |

|---|---|---|

| -H | Neutral | 1.0 |

| -CH3 | Electron-Donating (weak) | 0.8 |

| -OCH3 | Electron-Donating (strong) | 0.5 |

| -Cl | Electron-Withdrawing (weak) | 2.5 |

| -NO2 | Electron-Withdrawing (strong) | 15.0 |

Note: The data in this table is illustrative and intended to demonstrate the expected chemical trends based on established principles of cyclopropane reactivity. It is not based on experimental results for this compound.

Stereochemical Impact on Reactivity and Selectivity in Chemical Transformations

The stereochemistry of this compound and its derivatives plays a crucial role in determining the reactivity and selectivity of their chemical transformations. The substituents on the three-membered ring can exist in cis or trans relationships, and these spatial arrangements significantly influence the steric environment around the reactive centers.

For instance, in reactions involving the carboximidamide group, the stereochemistry of the methyl group at the C2 position can dictate the facial selectivity of an incoming reagent. A bulky substituent cis to the carboximidamide group may hinder the approach of a reagent from that face, leading to a preference for reaction from the opposite, less hindered face.

In ring-opening reactions, the stereochemistry of the substituents governs the stereochemical outcome of the products according to Woodward-Hoffmann rules. For example, the electrophilic-assisted ring opening of a cyclopropane often proceeds in a disrotatory manner. The relative stereochemistry of the substituents on the starting cyclopropane will therefore determine the stereochemistry of the resulting acyclic product.

The following table illustrates the hypothetical diastereomeric excess (d.e.) for a nucleophilic addition to the carboximidamide carbon, highlighting the influence of the relative stereochemistry of a substituent at the C3 position.

| Relative Stereochemistry of C3-Substituent to Carboximidamide | Hypothetical Diastereomeric Excess (d.e.) |

|---|---|

| cis | 85% |

| trans | 30% |

Note: The data in this table is illustrative and based on general principles of stereoselective reactions. It is not derived from experimental data for this compound.

Electronic and Steric Effects of Substituents on Compound Properties

The electronic and steric effects of substituents are fundamental to understanding the structure-property relationships of this compound derivatives. These effects modulate a wide range of chemical and physical properties without a direct enumeration of these properties being the focus.

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can impact conformational preferences and reaction rates. For example, bulky substituents on the cyclopropane ring can restrict the rotation around the bond connecting the ring to the carboximidamide group, leading to preferred conformations. This can, in turn, influence how the molecule interacts with other molecules or biological receptors. Steric hindrance can also impede the approach of reagents to a reactive site, thereby slowing down reaction rates or favoring reaction at a less hindered position.

Design Principles for Modulating Chemical Properties through Structural Variation

The principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies provide a framework for the rational design of this compound derivatives with tailored chemical properties. wikipedia.orgjocpr.com By systematically varying the structure of the molecule, it is possible to fine-tune its properties for specific applications.

One key design principle is the use of bioisosteric replacements . For instance, replacing a hydrogen atom with a fluorine atom can subtly alter the electronic properties and metabolic stability of the molecule without significantly changing its size. Similarly, replacing a methyl group with an ethyl group can probe the steric tolerance of a binding pocket.

Another important strategy is the introduction of conformational constraints . Incorporating the substituents into a ring system or introducing bulky groups can lock the molecule into a specific conformation. This can enhance its affinity for a biological target by reducing the entropic penalty of binding.

The following table outlines some design principles and their expected impact on the properties of this compound derivatives.

| Design Principle | Structural Modification | Expected Impact on Properties |

|---|---|---|

| Modulation of Lipophilicity | Introduction of alkyl or halogen substituents on the cyclopropane ring. | Alters solubility and membrane permeability. |

| Enhancement of Hydrogen Bonding Capacity | Introduction of -OH, -NH2, or other hydrogen bond donors/acceptors on the carboximidamide or cyclopropane ring. | Improves interactions with biological targets. |

| Control of Conformation | Introduction of bulky substituents or incorporation into a bicyclic system. | Reduces conformational flexibility, potentially increasing binding affinity. |

| Modification of Electronic Profile | Introduction of electron-donating or electron-withdrawing groups on the cyclopropane ring. | Influences reactivity and pKa. |

Note: The information in this table is based on established principles of medicinal chemistry and is intended to be illustrative.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Methylcyclopropane-1-carboximidamide, which can exist as cis and trans diastereomers, NMR is particularly crucial for distinguishing between these forms and assigning the complete structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework.

¹H NMR Analysis : The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl (B3062369), and imidamide protons. The high-field region (typically 0.5-1.5 ppm) would feature complex multiplets corresponding to the protons on the three-membered ring. The methyl group protons would likely appear as a doublet, coupled to the adjacent methine proton on the ring. The protons of the carboximidamide group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange with the solvent. The precise chemical shifts and coupling constants would differ between the cis and trans isomers due to their different spatial arrangements.

¹³C NMR Analysis : The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For each isomer of this compound, five distinct signals are expected: one for the methyl carbon, three for the cyclopropane (B1198618) ring carbons, and one for the carboximidamide carbon (C=N). The cyclopropane carbons are characteristically shielded, appearing at high field, with one of the ring carbons potentially having a negative chemical shift in some cases. docbrown.info The carboximidamide carbon would be significantly deshielded, appearing downfield in the spectrum.

Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereoisomer.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl protons and the adjacent cyclopropyl methine proton. It would also map out the entire spin system of the three-membered ring by showing cross-peaks between all vicinally coupled protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to the methyl group will show a cross-peak to the methyl carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental formula, and deduce structural information from its fragmentation patterns. chemguide.co.uk

For this compound (C₅H₁₀N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing an exact mass of 98.0844 Da. uni.lu The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) would provide structural clues. Characteristic fragmentation pathways for cyclopropane derivatives often involve ring-opening to form radical cations. cas.cn Other likely fragmentations would include the loss of the methyl group or cleavage of the bond between the cyclopropane ring and the carboximidamide group.

Table 8.2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 98 | [C₅H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 83 | [C₄H₇N₂]⁺ | Loss of methyl group (•CH₃) |

| 56 | [C₃H₆N]⁺ | Cleavage of ring-substituent bond |

Chromatographic Separations (HPLC, GC, UPLC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a compound, and resolving isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for these purposes.

The primary application for this compound would be the separation of its cis and trans diastereomers. researchgate.net

HPLC/UPLC : Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, could potentially separate the isomers based on subtle differences in their polarity. The imidamide functional group offers possibilities for other modes of chromatography as well, such as HILIC (Hydrophilic Interaction Liquid Chromatography).

Gas Chromatography (GC) : As cyclopropane derivatives are often volatile, GC is a suitable technique for both purity analysis and isomer separation. google.com A chiral stationary phase could even be employed to resolve enantiomers if the starting materials were chiral. The separation is based on differences in boiling points and interactions with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated component.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule.

While no published crystal structure for this compound is currently available, this technique would be the ultimate tool for confirming its structure if a suitable single crystal could be grown. The analysis would unequivocally establish the relative orientation (cis or trans) of the methyl and carboximidamide groups. Based on studies of other cyclopropane derivatives, the C-C bond lengths within the strained three-membered ring are expected to be around 1.50-1.51 Å. smu.edu The data would also reveal details about intermolecular interactions, such as hydrogen bonding involving the imidamide group, in the solid state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy are used to identify functional groups and probe the electronic properties of a molecule, respectively.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The C-H stretching vibrations of the cyclopropane ring are typically observed at slightly higher wavenumbers (e.g., 3080-3040 cm⁻¹) than those of typical alkanes. docbrown.info The most diagnostic peaks would be associated with the carboximidamide group.

Table 8.3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Imine) | Stretch | 3100 - 3500 (likely broad, multiple bands) |

| C-H (Cyclopropane) | Stretch | ~3080 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=N (Imidamide) | Stretch | 1640 - 1690 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. The chromophores in this compound are the C=N double bond and the nitrogen lone pairs of the imidamide group. Since there is no extended conjugation, strong absorptions are not expected in the visible range. A weak n→π* transition associated with the C=N group may be observed in the near-UV region (>200 nm), while a more intense π→π* transition would occur at a shorter wavelength, likely below 200 nm. researchgate.net The primary utility of UV-Vis for this compound would be for quantification using a calibration curve, rather than for detailed structural elucidation.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylcyclopropane-1-carboxamide |

Patent Landscape and Intellectual Property in 2 Methylcyclopropane 1 Carboximidamide Chemistry

Analysis of Patent Trends for Cyclopropane (B1198618) Carboximidamide Structures

Direct patent trend analysis for cyclopropane carboximidamide structures is challenging due to the limited number of patents explicitly disclosing this chemical class. However, broader trends for cyclopropane-containing molecules, particularly in the pharmaceutical and agrochemical sectors, show a sustained interest in this moiety. The unique conformational and electronic properties of the cyclopropane ring make it a valuable component in drug design, contributing to metabolic stability and serving as a bioisostere for other chemical groups. digitellinc.comresearchgate.net

Patenting activity for cyclopropane derivatives has been robust, with a focus on cyclopropane carboxamides and cyclopropylamines, which are precursors to a variety of bioactive molecules. google.comgoogle.com Innovations in this area often relate to stereoselective synthesis and the development of novel therapeutic agents. It is plausible that interest in cyclopropane carboximidamides may emerge as an extension of the research and development activities surrounding the more common carboxamide analogues.

A summary of representative patenting entities and the general focus of their cyclopropane-related patents is presented in the table below.

| Assignee/Applicant | General Focus of Cyclopropane-Related Patents | Representative Patent (Illustrative) |

| Ciba-Geigy Corporation | Synthesis of cyclopropylamine (B47189), an important intermediate for herbicides and ectoparasiticides. google.com | US4590292A |

| Unnamed (based on abstract) | Process for manufacturing cyclopropylamine from lower alkyl 4-chlorobutyrate. google.com | US3711549A |

| The Regents of the University of California | Production of novel cyclopropane compounds for use as fuel components. nus.edu.sg | US20220098622 |

| Merck Sharp & Dohme LLC | Substituted cyclopropyl (B3062369) compounds as GPR-119 agonists for treating type 2 diabetes. nus.edu.sg | WO2011019538A1 |

Key Patented Synthetic Routes and Novel Chemical Applications

While no key patented synthetic routes have been identified specifically for 2-Methylcyclopropane-1-carboximidamide, potential synthetic strategies can be inferred from existing patents for related structures. The synthesis of amidines, in general, has been the subject of patenting activity, with methods including one-pot, multi-component reactions. patsnap.comnih.gov Patented processes for the synthesis of amides from nitriles could also be adapted for the preparation of the corresponding carboximidamides. google.com

For the cyclopropane core, patented methods often involve the cyclopropanation of alkenes. nih.gov The synthesis of the precursor, 2-methylcyclopropane carboxamide, could potentially be achieved through pathways analogous to those patented for other cyclopropane carboxamides, such as the amidation of a corresponding cyclopropanecarboxylate (B1236923) ester. google.com

Novel chemical applications for the broader class of cyclopropane-containing compounds are diverse. Patents describe their use as:

Pharmaceuticals : Including agonists for G-protein coupled receptors for the treatment of metabolic diseases. google.com

Agrochemicals : As precursors to herbicides and insecticides. google.com

Advanced Materials : For the preparation of high-temperature cross-linkable polymers. justia.com

Biofuels : Novel cyclopropane compounds are being explored as potential high-energy fuel components. nus.edu.sg

A Chinese patent describes a stable inclusion compound of a 1-methyl-3-(2-methylcyclopropane)-1-cyclopropene derivative for use in preserving fruits, vegetables, and flowers, highlighting the diverse applications of even complex cyclopropane structures. google.com

Future Perspectives and Emerging Research Directions in 2 Methylcyclopropane 1 Carboximidamide Chemistry

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of functionalized cyclopropanes remains a vibrant area of research, with ongoing efforts to develop more efficient, selective, and sustainable methods. bulletin.amrsc.org For 2-methylcyclopropane-1-carboximidamide, future synthetic strategies will likely focus on both the construction of the substituted cyclopropane (B1198618) core and the introduction or modification of the carboximidamide group.

Key emerging areas include:

Asymmetric Catalysis: Building on the success of transition-metal catalysis in cyclopropanation, new chiral catalysts are expected to enable the enantioselective synthesis of this compound. nih.govorganic-chemistry.org Systems based on rhodium, copper, and palladium have proven effective for related transformations and could be adapted for this target. nih.govrsc.org The development of biocatalytic methods, using engineered enzymes, also presents a promising avenue for highly stereoselective syntheses. researchgate.net

C-H Functionalization: Direct C-H activation and functionalization of the cyclopropane ring offer a more atom-economical approach to substituted derivatives. nih.govnih.gov Palladium-catalyzed C-H activation has already been demonstrated for cyclopropanecarboxylic acids, providing a template for future work on related amidine systems. nih.gov

Novel Reagents and Reaction Cascades: The use of novel carbene precursors and the design of tandem or cascade reactions that form and functionalize the cyclopropane ring in a single operation will be a key focus. semanticscholar.org For instance, a radical addition-polar cyclization cascade could be envisioned to construct the functionalized ring system from readily available starting materials. semanticscholar.org

| Synthetic Strategy | Potential Catalysts/Reagents | Expected Advantages |

| Asymmetric Cyclopropanation | Chiral Rh(II), Cu(I), Pd(II) complexes; Engineered Enzymes | High enantioselectivity and diastereoselectivity. |

| C-H Activation | Palladium catalysts with bespoke ligands | Direct functionalization, improved atom economy. |

| Radical-Mediated Cyclization | Photoredox catalysts, radical initiators | Mild reaction conditions, high functional group tolerance. |

| Intramolecular Cyclization | Strong bases with functionalized haloalkanes | Access to diverse derivatives from linear precursors. wikipedia.org |

Deeper Mechanistic Understanding of Complex Chemical Transformations

The high ring strain of cyclopropane (approximately 27.6 kcal/mol) dictates its reactivity, often leading to ring-opening reactions that provide access to complex acyclic structures. wikipedia.orgnumberanalytics.com A deeper mechanistic understanding of these transformations is crucial for controlling reaction outcomes and designing novel synthetic applications.

Future mechanistic studies will likely focus on:

Ring-Opening Reactions: The carboximidamide group can influence the regioselectivity and stereoselectivity of cyclopropane ring-opening. nih.govacs.org Detailed kinetic and computational studies, particularly using Density Functional Theory (DFT), will be employed to elucidate the transition states and reaction pathways of these processes. nih.govacs.orgrsc.org This will enable the prediction and control of whether reactions proceed via homolytic or heterolytic cleavage. nih.gov

Tandem and Cascade Reactions: Understanding the intricate mechanisms of multi-step reactions involving the cyclopropane ring is a key challenge. For example, investigating tandem Heck-ring-opening reactions could reveal the dual roles of functional groups in guiding the reaction pathway. nih.govacs.org

Photoredox and Electrochemical Activation: The use of light and electricity to initiate reactions offers new avenues for controlling the reactivity of cyclopropanes. nih.govacs.org Mechanistic studies will be essential to understand the radical intermediates and electron transfer processes involved in these transformations.

Expansion into Materials Science and Supramolecular Chemistry

The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive building block for materials science and supramolecular chemistry. numberanalytics.comindigoinstruments.com While applications for this compound itself are speculative, its structural features suggest plausible research directions.

Polymer Chemistry: The incorporation of cyclopropane units into polymer backbones can significantly alter the material's properties, such as thermal stability and mechanical strength. indigoinstruments.comresearchgate.netresearchgate.net The ring strain can also be harnessed to drive polymerization reactions. bulletin.am The carboximidamide group, with its capacity for strong hydrogen bonding, could introduce self-assembly properties into such polymers.

Supramolecular Assemblies: The defined geometry of the cyclopropane scaffold, combined with the directional hydrogen-bonding capabilities of the carboximidamide group, could be exploited to construct well-ordered supramolecular structures like cages, helices, or networks. numberanalytics.com The interplay between ring strain and intermolecular interactions could lead to materials with novel functions. numberanalytics.com

| Application Area | Key Structural Feature | Potential Properties/Function |

| Polymer Science | Cyclopropane ring strain, Carboximidamide H-bonding | Enhanced thermal stability, controlled degradability, self-assembly. indigoinstruments.comresearchgate.net |

| Supramolecular Chemistry | Rigid 3D scaffold, Directional H-bonding | Formation of ordered networks, host-guest complexes, molecular recognition. numberanalytics.com |

| Medicinal Chemistry | Bioisosteric replacement, Conformational rigidity | Improved metabolic stability, enhanced binding affinity to biological targets. longdom.orgresearchgate.net |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and reactions. rsc.org For a relatively unexplored compound like this compound, computational modeling offers a powerful approach to predict its properties and guide experimental work.

Future research in this area will likely involve:

Reaction Prediction and Optimization: DFT and other ab initio methods can be used to model reaction mechanisms, predict activation energies, and rationalize stereochemical outcomes for the synthesis and transformation of cyclopropane derivatives. nih.govrsc.orgacs.org This can significantly reduce the amount of empirical screening required to find optimal reaction conditions.

Property Prediction: Computational tools can predict a wide range of physicochemical and biological properties, such as solubility, stability, and potential bioactivity. longdom.org This is particularly valuable in the context of medicinal chemistry, where cyclopropane rings are often used as bioisosteres to improve the pharmacokinetic profiles of drug candidates. researchgate.netontosight.ai

De Novo Design: Machine learning and artificial intelligence are emerging as powerful tools for the de novo design of molecules with desired properties. By training models on existing data for cyclopropane-containing compounds, it may be possible to design novel derivatives of this compound with tailored functions for applications in drug discovery or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.